molecular formula C7H5BrN2O B1412582 6-Bromo-5-methoxynicotinonitrile CAS No. 1807028-30-3

6-Bromo-5-methoxynicotinonitrile

Cat. No.: B1412582
CAS No.: 1807028-30-3
M. Wt: 213.03 g/mol
InChI Key: INGPCFJNFJJABC-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxynicotinonitrile typically involves the bromination of 5-methoxynicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-methoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound synthesized from this compound .

Comparison with Similar Compounds

    5-Bromo-6-methoxynicotinonitrile: Similar structure but with different substitution pattern.

    6-Chloro-5-methoxynicotinonitrile: Chlorine atom instead of bromine.

    6-Bromo-5-ethoxynicotinonitrile: Ethoxy group instead of methoxy.

Uniqueness: 6-Bromo-5-methoxynicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable for synthesizing specific derivatives with desired properties .

Properties

IUPAC Name

6-bromo-5-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGPCFJNFJJABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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